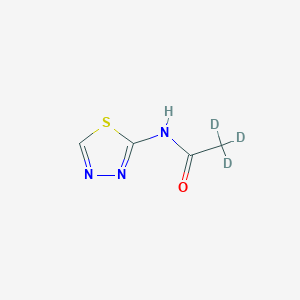

N-1,3,4-Thiadiazol-2-ylacetamide-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated derivative of N-1,3,4-Thiadiazol-2-ylacetamide. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C4H2D3N3OS, and it has a molecular weight of 146.19 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves the incorporation of deuterium atoms into the parent compound N-1,3,4-Thiadiazol-2-ylacetamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-1,3,4-Thiadiazol-2-ylacetamide-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced forms of the thiadiazole ring.

Substitution: Substituted thiadiazole derivatives.

Applications De Recherche Scientifique

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is widely used in scientific research, including:

Chemistry: As a reference standard in analytical chemistry for method development and validation.

Biology: In proteomics research to study protein interactions and functions.

Medicine: As a tool in drug discovery and development to understand the pharmacokinetics and metabolism of drugs.

Industry: In the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-1,3,4-Thiadiazol-2-ylacetamide: The non-deuterated parent compound.

2-Acetamido-5-Mercapto-1,3,4-Thiadiazole: A related thiadiazole derivative.

Acetazolamide: A sulfonamide derivative with a similar thiadiazole ring structure.

Uniqueness

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies .

Activité Biologique

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated derivative of N-1,3,4-thiadiazol-2-ylacetamide, characterized by a thiadiazole ring and an acetamide functional group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of deuterium isotopes enhances its stability and utility in various scientific applications.

- Molecular Formula : C5H6N4S

- Molecular Weight : Approximately 180.63 g/mol

- Structure : The compound features a five-membered ring containing two nitrogen atoms and one sulfur atom.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, are known for their significant antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains and fungi. A study highlighted that derivatives with the 2-amino-1,3,4-thiadiazole moiety showed higher antimicrobial activity compared to standard drugs .

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Escherichia coli | 0.5 - 2 μg/mL |

| Antifungal | Candida albicans | 1 - 5 μg/mL |

| Antitubercular | Mycobacterium tuberculosis | 0.25 - 1 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. For instance, compounds derived from the thiadiazole scaffold demonstrated cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50 values ranging from 0.74 to 10.0 μg/mL .

| Cell Line | GI50 Value (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10.0 |

| MCF-7 | 5.0 |

Other Biological Activities

This compound also exhibits several other biological activities:

- Anti-inflammatory : Thiadiazole derivatives have been noted for their ability to reduce inflammation through various mechanisms.

- Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity in animal models.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Studies have indicated that thiadiazole derivatives can inhibit enzymes such as carbonic anhydrases (hCA I and hCA II), which play crucial roles in physiological processes .

- Cell Proliferation Inhibition : The compound's structure allows it to interfere with cellular signaling pathways associated with growth and proliferation.

Case Studies

A notable study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound compared to control groups . Another investigation focused on its antimicrobial properties against resistant strains of bacteria and fungi, demonstrating its potential as a lead compound for drug development .

Propriétés

Formule moléculaire |

C4H5N3OS |

|---|---|

Poids moléculaire |

146.19 g/mol |

Nom IUPAC |

2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 |

Clé InChI |

YOGFGFKRNRQDMF-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(=O)NC1=NN=CS1 |

SMILES canonique |

CC(=O)NC1=NN=CS1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.